1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,6-dioxaspiro[2.5]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHRJNDSVHURSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275613 | |
| Record name | 1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883442-47-5 | |
| Record name | 1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883442-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Stereochemical Landscape of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile: A Technical Guide for Drug Discovery Professionals
Foreword: Embracing Stereochemical Complexity in Drug Design
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug discovery. Their rigid, well-defined geometries offer a unique platform for presenting pharmacophoric elements in precise spatial orientations. This guide delves into the stereochemical nuances of a fascinating, yet underexplored, spirocyclic system: 1,6-Dioxaspiro[2.5]octane-2-carbonitrile. While direct literature on this specific molecule is sparse, this document, grounded in established principles and data from analogous structures, aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals seeking to harness its potential. We will explore its structural features, plausible synthetic strategies, and the analytical techniques required to unravel its stereochemical identity, thereby paving the way for its application in the design of novel therapeutics.
Deconstructing the Core: Structural and Stereochemical Features
The 1,6-Dioxaspiro[2.5]octane-2-carbonitrile scaffold is a unique amalgamation of a cyclopropane ring and a 1,3-dioxane ring, fused at a spirocyclic center. This arrangement gives rise to several key stereochemical considerations that are paramount for its application in drug discovery.
Identification of Stereocenters and Potential Isomers
The core structure of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile possesses two stereocenters:
-
The Spirocyclic Carbon (C5): This is the central atom where the two rings are joined. Its configuration will be either (R) or (S).
-
The Carbon Bearing the Nitrile Group (C2): This carbon atom on the cyclopropane ring is also a stereocenter, with a potential (R) or (S) configuration.
The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers: (2R, 5R) and (2S, 5S), and (2R, 5S) and (2S, 5R).
Conformational Analysis and the Anomeric Effect
The 1,3-dioxane ring in the spiroketal system is not planar and will adopt a chair conformation to minimize steric strain. This conformational preference is significantly influenced by the anomeric effect , a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon adjacent to both oxygens) to favor an axial orientation over a sterically less hindered equatorial position.[1][2] This effect arises from a stabilizing interaction between a lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the C-O bond of the other ring.[3]
In the context of 1,6-dioxaspiro[2.5]octane, the spirocyclic nature creates a system analogous to a spiroketal. The orientation of the C-O bonds at the spiro center will be dictated by the anomeric effect, which seeks to maximize the number of stabilizing anti-periplanar lone pair/σ* orbital interactions.[4] This leads to a preference for conformations where the C-O bonds are axial with respect to the adjacent ring.
The interplay between the rigid cyclopropane ring and the conformationally flexible 1,3-dioxane ring, governed by the anomeric effect, will ultimately determine the overall three-dimensional shape of each stereoisomer. This has profound implications for how the molecule interacts with biological targets.
Synthetic Strategies: Accessing Stereochemical Diversity
The synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile has not been explicitly reported. However, based on established methodologies for the synthesis of related spiro[2.5]octane and spiroketal structures, plausible synthetic routes can be devised. The key challenge lies in achieving stereocontrol over the two stereocenters.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the spiroketal linkage as a key step. This could be achieved through the acid-catalyzed cyclization of a suitable dihydroxy ketone precursor. The cyclopropane ring bearing the nitrile group could be introduced via a cyclopropanation reaction.
Key Synthetic Transformations
2.2.1. Stereoselective Cyclopropanation:
The introduction of the cyclopropane ring with the desired stereochemistry at C2 is a critical step. The reaction of an appropriate α,β-unsaturated ketone with a cyclopropanating agent can be employed. For instance, a Corey-Chaykovsky reaction using dimethylsulfoxonium methylide on a suitable enone could stereoselectively form the cyclopropane ring.[4] The stereochemical outcome will be influenced by the directing effects of existing stereocenters in the starting material.
2.2.2. Spiroketalization:
The formation of the 1,6-dioxaspiro linkage is typically achieved via an acid-catalyzed intramolecular cyclization of a dihydroxy ketone.[5] The stereochemical outcome at the spirocenter (C5) is often thermodynamically controlled, favoring the most stable stereoisomer. This stability is largely governed by the anomeric effect.[3] However, kinetic control can sometimes be achieved to access less stable isomers.
Table 1: Comparison of Potential Synthetic Steps
| Step | Reaction Type | Key Considerations | Potential for Stereocontrol |
| Cyclopropanation | Corey-Chaykovsky Reaction | Substrate-controlled diastereoselectivity. | High, dependent on chiral auxiliaries or catalysts. |
| Spiroketalization | Acid-catalyzed cyclization | Thermodynamic vs. kinetic control. Anomeric effect dictates product stability. | Moderate to high, depending on reaction conditions and substrate. |
Experimental Protocol: A Hypothetical Synthesis
The following is a proposed, non-validated protocol based on analogous reactions found in the literature.
Step 1: Synthesis of a Dihydroxy Ketone Precursor
-
Starting Material: A suitable protected dihydroxy α,β-unsaturated ketone.
-
Reaction: Corey-Chaykovsky cyclopropanation using dimethylsulfoxonium methylide in a suitable solvent such as DMSO.
-
Work-up: Quenching of the reaction, extraction, and purification by column chromatography.
-
Deprotection: Removal of the protecting groups to yield the dihydroxy ketone precursor.
Step 2: Spiroketalization
-
Reaction: The dihydroxy ketone is dissolved in a non-polar solvent (e.g., dichloromethane) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction is quenched with a mild base, followed by aqueous work-up, extraction, and purification by column chromatography to yield the desired 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
Stereochemical Characterization: Analytical Techniques
The unambiguous determination of the stereochemistry of the synthesized isomers is crucial. A combination of spectroscopic and crystallographic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative configuration and preferred conformation of spirocyclic compounds.[6]
-
¹H NMR: The coupling constants (J-values) between protons on the 1,3-dioxane ring can provide information about their dihedral angles and thus the ring's conformation. The chemical shifts of the cyclopropane protons will be influenced by the proximity and orientation of the nitrile group and the dioxane ring.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the spiro carbon and the carbons of the cyclopropane ring, are sensitive to the stereochemical environment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, providing crucial information about the relative stereochemistry of the substituents on the two rings.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a molecule.[7] Obtaining suitable crystals of the synthesized compounds or their derivatives would provide a definitive three-dimensional structure, confirming the connectivity and the spatial arrangement of all atoms.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of enantiomers.[8] The development of a robust chiral HPLC method is necessary to resolve the synthesized racemic mixtures and to determine the enantiomeric excess (ee) of stereoselective reactions.
Table 2: Analytical Techniques for Stereochemical Elucidation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis. | Non-destructive, provides detailed structural information in solution. | Does not directly provide absolute stereochemistry. |
| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, and angles. | Unambiguous determination of 3D structure. | Requires single crystals of sufficient quality. |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric purity. | Highly sensitive and quantitative. | Does not provide structural information. |
Relevance in Drug Discovery and Future Directions
The 1,6-Dioxaspiro[2.5]octane-2-carbonitrile scaffold holds significant promise for drug discovery due to its unique structural features:
-
Three-Dimensional Diversity: The spirocyclic core provides a rigid framework for the precise positioning of substituents in three-dimensional space, which can lead to enhanced target affinity and selectivity.
-
Novel Chemical Space: As an under-explored scaffold, it offers the opportunity to access novel chemical space and develop intellectual property.
-
Metabolic Stability: The spirocyclic nature can impart increased metabolic stability compared to more flexible acyclic or monocyclic analogues.
Future research in this area should focus on the development of efficient and stereoselective synthetic routes to access all four stereoisomers of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile. The biological evaluation of these individual isomers against a range of therapeutic targets will be crucial to unlock the full potential of this intriguing molecular framework. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences and electronic properties of these molecules, aiding in the rational design of new drug candidates.[9]
Conclusion
The stereochemistry of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile presents a fascinating and challenging area of research. While direct experimental data is currently lacking, a thorough understanding of the underlying principles of stereochemistry, conformational analysis, and synthetic methodology for related spirocyclic systems provides a solid foundation for its exploration. This technical guide has outlined the key stereochemical features, proposed plausible synthetic strategies, and detailed the necessary analytical techniques for the characterization of this novel scaffold. By embracing the stereochemical complexity of this molecule, researchers in drug discovery can unlock new avenues for the development of innovative and effective therapeutics.
References
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. (2025).
- PubChem. Spiro[2.5]octane, 3,3-dimethyl-2-(1-buten-3-on-1-yl)-.
- Gella, I. M., et al. (2005). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. Russian Chemical Bulletin, 54(10), 2407-2415.
- PubChemLite. 1,6-dioxaspiro[2.5]octane (C6H10O2).
- PubChem. Spiro(2,5)octane.
- Polo, C., et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 38(8), 655-661.
- Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group.
- Lichtenthaler, F. W., & Peters, S. (2004). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. European Journal of Organic Chemistry, 2004(18), 3895-3909.
- Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Physics: Conference Series.
- Deschamps, J. R., et al. (2005). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 12(20), 2321-2334.
- Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661.
- LaMarche, M. J., et al. (2001). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of the American Chemical Society, 93(1), 127-131.
- Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. Acta Crystallographica Section E.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. BenchChem.
- Wikipedia. Anomeric effect.
- ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube.
- Ramachandran, P. V., et al. (2005). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. Tetrahedron Letters, 46(15), 2547-2549.
- Process for the synthesis of carbonitrile derivatives of spiro[cyclopropane-oxindoles].
- Journal of Petroleum Research & Studies No.3 - 2011.
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An In-depth Technical Guide to 1,6-Dioxaspiro[2.5]octane-2-carbonitrile (C7H9NO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile, a unique spirocyclic compound with the molecular formula C7H9NO2. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. This guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and its potential applications in the realm of medicinal chemistry and drug discovery. The inherent structural rigidity and the presence of reactive epoxide and nitrile functionalities make this molecule a compelling scaffold for the development of novel therapeutics.[1][2]
Introduction: The Emerging Significance of Spirocyclic Scaffolds
The landscape of drug discovery is continually evolving, with a noticeable shift towards molecules possessing greater three-dimensional complexity.[3] Spirocycles, compounds containing two rings that share a single atom, have garnered significant attention due to their unique conformational rigidity and novel chemical space they occupy.[2] This structural feature can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, as well as favorable physicochemical characteristics like increased solubility and metabolic stability.[1] The title compound, 1,6-Dioxaspiro[2.5]octane-2-carbonitrile, combines the desirable attributes of a spirocyclic core with the synthetic versatility of an epoxide and a nitrile group, making it a molecule of considerable interest for synthetic and medicinal chemists.
Molecular Structure and Physicochemical Properties
1,6-Dioxaspiro[2.5]octane-2-carbonitrile features a central spiro atom connecting a three-membered epoxide ring and a six-membered 1,4-dioxane ring. The presence of a nitrile group on the epoxide ring introduces both polarity and a potential handle for further chemical transformations.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Molecular Weight | 155.15 g/mol | Calculated |
| Molecular Formula | C7H9NO2 | - |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
| Exact Mass | 155.063328 g/mol | Calculated |
| Topological Polar Surface Area | 49.9 Ų | Predicted |
Note: These properties are computationally predicted and await experimental verification.
Proposed Synthesis and Experimental Protocol
While a specific synthesis for 1,6-Dioxaspiro[2.5]octane-2-carbonitrile has not been reported, a plausible and efficient route can be designed based on established methods for the epoxidation of α,β-unsaturated nitriles.[4][5] The proposed synthesis starts from the readily available precursor, 1,4-dioxaspiro[4.5]decan-8-one.
Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway to 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane (B)
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-methylene-1,4-dioxaspiro[4.5]decane.
Step 2: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonitrile (C)
-
To a solution of 8-methylene-1,4-dioxaspiro[4.5]decane (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, then cool to room temperature.
-
Filter off the succinimide and concentrate the filtrate under reduced pressure.
-
Dissolve the crude allylic bromide in dimethylformamide (DMF) and add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield 1,4-dioxaspiro[4.5]dec-7-ene-8-carbonitrile.
Step 3: Synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile (D)
-
Dissolve 1,4-dioxaspiro[4.5]dec-7-ene-8-carbonitrile (1.0 eq) in dichloromethane at 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
Predicted Spectroscopic Data
Predicting the spectroscopic data is crucial for the identification and characterization of a novel compound. The following are the expected spectral features for 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.9 - 4.1 | m | 4H | -O-CH₂-CH₂-O- |
| ~ 3.5 | s | 1H | Epoxide CH |
| ~ 1.8 - 2.2 | m | 4H | Cyclohexane CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 117 | -C≡N |
| ~ 108 | Spiro carbon |
| ~ 65 | -O-CH₂-CH₂-O- |
| ~ 55 | Epoxide CH |
| ~ 50 | Epoxide quaternary C |
| ~ 30-35 | Cyclohexane CH₂ |
Infrared (IR) Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2250 | C≡N stretch |
| ~ 1250 | C-O-C stretch (epoxide) |
| ~ 1100 | C-O-C stretch (dioxane) |
| ~ 850 | Epoxide ring breathing |
Mass Spectrometry (EI):
The fragmentation pattern in mass spectrometry will be influenced by the stability of the resulting fragments.[6][7][8][9]
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for the title compound.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile is dominated by the strained epoxide ring and the electrophilic nitrile group.
Reactivity Profile:
-
Epoxide Ring-Opening: The epoxide is susceptible to nucleophilic attack under both acidic and basic conditions. This allows for the introduction of a wide range of functional groups, such as amines, azides, thiols, and alcohols, leading to diverse molecular scaffolds.[10]
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide further avenues for derivatization and the modulation of physicochemical properties.
Potential as a Bioactive Scaffold:
The unique three-dimensional structure and the presence of key functional groups suggest that 1,6-Dioxaspiro[2.5]octane-2-carbonitrile could serve as a valuable building block in drug discovery programs. Spirooxindoles, a related class of compounds, have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[11] The epoxide moiety can act as a covalent warhead for targeted inhibition of enzymes, a strategy of growing importance in modern drug design. Furthermore, the rigid spirocyclic core can help in pre-organizing the molecule for optimal interaction with a biological target, potentially leading to high potency and selectivity.[1][2]
Safety and Handling
As with any novel chemical compound, 1,6-Dioxaspiro[2.5]octane-2-carbonitrile should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Given the presence of an epoxide, a class of compounds known for their potential alkylating properties, skin contact should be avoided. The nitrile group can release hydrogen cyanide under strongly acidic or basic conditions, necessitating careful control of reaction pH.[10]
Conclusion
1,6-Dioxaspiro[2.5]octane-2-carbonitrile represents a promising, yet underexplored, molecular scaffold. This guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications. The convergence of a rigid spirocyclic framework with reactive epoxide and nitrile functionalities makes it a compelling target for further investigation by the scientific community. Experimental validation of the predicted data and exploration of its biological activity are warranted and could lead to the discovery of novel therapeutic agents.
References
-
Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. (n.d.). IUCrData. Retrieved January 28, 2026, from [Link]
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Maldonado, E., et al. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 9(10), 1335-1354. [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
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Chemical Profiling and Biological Activity of Psydrax dicoccos Gaertn. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
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Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. (2018). Forman Digital Repository. Retrieved January 28, 2026, from [Link]
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A continuous protocol for the epoxidation of olefins, monocyclic terpenes, and Alpha Beta Unsaturated Carbonyl Synthons using eco-friendly Flow Reactor Conditions. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2016). PMC. Retrieved January 28, 2026, from [Link]
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Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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On the structure of compounds obtained from the reaction of amines with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. (2006). ResearchGate. Retrieved January 28, 2026, from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare. Retrieved January 28, 2026, from [Link]
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Photocyclization Reactions of Epoxy Nitriles via Carbonyl Ylides. Formation of Spiroketals, Spiroethers, and a Spirolactone. (1996). J-Stage. Retrieved January 28, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2020). MDPI. Retrieved January 28, 2026, from [Link]
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2022). Zhurnal Orhanichnoi ta Farmatsevtychnoi Khimii. Retrieved January 28, 2026, from [Link]
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Direct synthesis of .alpha.,.beta.-unsaturated nitriles from acetonitrile and carbonyl compounds: survey, crown effects, and experimental conditions. (1980). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2023). European Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]
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Alkylation of Cyanide, Part 2: Epoxides. (2022). YouTube. Retrieved January 28, 2026, from [Link]
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Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. (2020). MDPI. Retrieved January 28, 2026, from [Link]
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Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved January 28, 2026, from [Link]
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Synthesis of Spiro-Epoxy Oxindole Derivatives via Unexpected Oxidation/Consecutive Corey-Chaykovsky Reaction. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
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Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationship. (2022). Semantic Scholar. Retrieved January 28, 2026, from [Link]
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A Computational Study on Antimalarial Dispiro-1,2,4-Trioxolanes. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
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[3 + 2] Cycloadditions of α,β-Unsaturated Sultams. (2022). ChemRxiv. Retrieved January 28, 2026, from [Link]
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Biological activities of meroterpenoids isolated from different sources. (2022). PMC. Retrieved January 28, 2026, from [Link]
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The cyanide-induced ring opening of epoxides leads to the formation of a n. (n.d.). Science of Synthesis. Retrieved January 28, 2026, from [Link]
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Straightforward stereoselective synthesis of spiro-epoxyoxindoles. (2007). PubMed. Retrieved January 28, 2026, from [Link]
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and - tetracyanoethylene oxide. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). MDPI. Retrieved January 28, 2026, from [Link]
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Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]
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Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. (2017). Sciforum. Retrieved January 28, 2026, from [Link]
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Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. (2019). ChemRxiv. Retrieved January 28, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. (2023). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]
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C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. (2023). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
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Hydrolysis of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene derivatives 5... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Computational Characterization of a Potential Energetic Compound: 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane. (2009). Computational and Theoretical Chemistry. Retrieved January 28, 2026, from [Link]
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Electrophilic Epoxidation of α,β-Unsaturated Oximes with Dioxiranes and Ring Opening of the Epoxides. (2021). PubMed. Retrieved January 28, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). PMC. Retrieved January 28, 2026, from [Link]
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Fundamentals of MS (7 of 7) - Fragmentation. (2018). YouTube. Retrieved January 28, 2026, from [Link]
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6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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1,6-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Spirocyclic Ethers
Welcome to the technical support center for the synthesis of sprocyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocyclic ethers are prevalent in a wide array of bioactive natural products, making their efficient and stereocontrolled synthesis a critical endeavor in medicinal chemistry.
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Here, you will find answers to common challenges, detailed guides to diagnose and solve experimental issues, and a deeper understanding of the causality behind the side reactions that can complicate these intricate syntheses.
Section 1: Intramolecular Cyclization Strategies & Common Pitfalls
Intramolecular cyclization remains a cornerstone for spirocyclic ether synthesis, encompassing methods like the Williamson ether synthesis and acid-catalyzed spiroketalization. While powerful, these approaches are susceptible to competing reactions that can diminish yield and stereoselectivity.
FAQ 1: Low Yield in Intramolecular Williamson Ether Synthesis
Question: I am attempting an intramolecular Williamson ether synthesis to form a spirocyclic ether, but I'm observing low yields of my desired product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in intramolecular Williamson ether synthesis typically stem from a few key issues: inefficient deprotonation, competing intermolecular reactions, or the formation of elimination byproducts.[1][2]
Causality and Troubleshooting:
-
Inefficient Deprotonation: The reaction initiates with the formation of an alkoxide from a precursor alcohol. If the base used is not strong enough to completely deprotonate the alcohol, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction. The pKa of the alcohol should be considered when selecting a base. For most alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) or potassium hydride (KH) is necessary to drive the equilibrium towards the alkoxide.[3]
-
Intermolecular vs. Intramolecular Reaction: For the intramolecular reaction to be favored, the reaction must be run under high dilution conditions. At high concentrations, the reactive alkoxide intermediate is more likely to encounter and react with another molecule of the starting material in an intermolecular fashion, leading to dimers and oligomers.
-
Elimination Side Reactions: The alkoxide is not only a nucleophile but also a base. If the electrophilic carbon bearing the leaving group has an accessible β-hydrogen, an E2 elimination can compete with the desired SN2 cyclization, leading to an unsaturated byproduct.[4] This is particularly problematic with secondary and tertiary alkyl halides.[1]
Troubleshooting Workflow:
Troubleshooting Intramolecular Williamson Ether Synthesis
FAQ 2: Poor Diastereoselectivity in Acid-Catalyzed Spiroketalization
Question: My acid-catalyzed spiroketalization is producing a mixture of diastereomers at the spirocenter. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in spiroketalization is often a result of thermodynamic equilibration under the reaction conditions, where the product distribution reflects the relative stability of the possible diastereomers.[5] The stereochemical outcome can be influenced by several factors including the choice of catalyst, solvent, and temperature.
Causality and Troubleshooting:
-
Thermodynamic vs. Kinetic Control: Many acid-catalyzed spiroketalizations are reversible and lead to the thermodynamically most stable product. This stability is often dictated by the anomeric and exo-anomeric effects. If the desired diastereomer is not the thermodynamic product, you will need to employ conditions that favor kinetic control.
-
Catalyst Choice: The nature of the acid catalyst can significantly influence the transition state of the cyclization. Brønsted acids like tosic acid (TsOH) or camphorsulfonic acid (CSA) are commonly used, but Lewis acids can offer different coordination environments that may favor a specific diastereomer. For instance, rare-earth metal triflates like Sc(OTf)₃ have been shown to enhance diastereoselectivity in certain systems due to their unique coordinating abilities.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers. A systematic screen of solvents with varying properties (e.g., ethereal, halogenated, aromatic) can reveal conditions that favor the desired product.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the kinetic product.
Quantitative Impact of Reaction Parameters on Diastereoselectivity:
| Parameter | Condition A | Diastereomeric Ratio (A) | Condition B | Diastereomeric Ratio (B) | Reference |
| Catalyst | 10 mol% Sc(OTf)₃ | 92:8 | 20 mol% Sc(OTf)₃ | >95:5 | [6] |
| Solvent | Pyridine | 92:8 | DMF | 94:6 | [6] |
| Temperature | -40 °C | 1.3:1 | -78 °C | 7.7:1 | [7] |
Experimental Protocol for Optimizing Diastereoselectivity:
-
Initial Screening: Set up a series of small-scale reactions in parallel.
-
Catalyst Variation: Test a range of Lewis and Brønsted acids (e.g., Sc(OTf)₃, Yb(OTf)₃, TsOH, CSA) at a consistent catalyst loading (e.g., 10 mol%).
-
Solvent Screen: For the most promising catalyst, screen a variety of anhydrous solvents (e.g., CH₂Cl₂, THF, Toluene, DMF, CH₃CN).
-
Temperature Optimization: Once the optimal catalyst and solvent are identified, run the reaction at a range of temperatures (e.g., rt, 0 °C, -20 °C, -78 °C).
-
Analysis: Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the diastereomeric ratio.
Section 2: Ring-Closing Metathesis (RCM) in Spiroether Synthesis
Ring-closing metathesis is a powerful tool for the formation of unsaturated spirocyclic ethers. However, the choice of catalyst and reaction conditions is crucial to avoid side reactions.
FAQ 3: Formation of Dimer and Oligomer Byproducts in RCM
Question: I am using Ring-Closing Metathesis (RCM) to synthesize a spirocyclic ether, but I am observing significant amounts of dimeric and oligomeric byproducts. What is causing this and how can I promote the desired intramolecular cyclization?
Answer: The formation of dimers and oligomers in RCM is a classic example of the competition between intramolecular and intermolecular metathesis. The outcome is primarily governed by the effective concentration of the diene substrate.
Causality and Troubleshooting:
-
Concentration: At high concentrations, the two ends of the same molecule have a lower probability of finding each other compared to reacting with a neighboring molecule. To favor the intramolecular RCM, the reaction must be run under high dilution conditions. This is typically achieved by the slow addition of the diene substrate to a solution of the catalyst.
-
Catalyst Choice and Loading: The choice of Grubbs' catalyst can influence the reaction rate. A highly active catalyst might promote rapid intermolecular reactions before intramolecular cyclization can occur. Sometimes, a less active, first-generation Grubbs' catalyst can provide better results for macrocyclizations. The catalyst loading should also be optimized; too high a loading can lead to side reactions.
Experimental Protocol to Favor Intramolecular RCM:
-
High Dilution Setup: Use a syringe pump to add a solution of the diene substrate to a refluxing solution of the Grubbs' catalyst in a suitable solvent (e.g., CH₂Cl₂ or toluene) over a prolonged period (e.g., 4-12 hours).
-
Solvent Choice: Use a solvent in which the substrate is highly soluble to maintain low effective concentrations.
-
Temperature: Running the reaction at elevated temperatures (e.g., refluxing CH₂Cl₂ or toluene) can help to overcome any conformational barriers to cyclization.
-
Catalyst Selection: For challenging macrocyclizations, consider using a more robust second or third-generation Grubbs' catalyst, which may have better turnover numbers and stability.
Troubleshooting Dimerization in RCM
Section 3: Protecting Group Strategies and Failures
The judicious use of protecting groups is often essential in multi-step syntheses of complex spirocyclic ethers to mask reactive functionalities and prevent unwanted side reactions.[8]
FAQ 4: My Protecting Group is Cleaved or Migrates Under the Reaction Conditions.
Question: I am encountering cleavage or migration of my silyl ether protecting group during an acid-catalyzed cyclization step. How can I prevent this?
Answer: Silyl ethers exhibit a range of stabilities towards acidic conditions, which is dependent on the steric bulk of the silicon substituents. If your protecting group is not robust enough for the reaction conditions, you will need to choose a more stable protecting group or modify the reaction conditions to be milder.
Causality and Troubleshooting:
-
Silyl Group Stability: The stability of silyl ethers to acid-catalyzed hydrolysis generally follows the trend: TMS < TES < TBS < TIPS < TBDPS. If a less hindered silyl group like TMS or TES is being cleaved, switching to a bulkier group like TBS or TIPS will often solve the problem.
-
Reaction Conditions: If possible, using a milder Lewis acid instead of a strong Brønsted acid for the cyclization can prevent protecting group cleavage. Alternatively, running the reaction at a lower temperature can reduce the rate of the deprotection side reaction.
Relative Stability of Common Silyl Protecting Groups:
| Protecting Group | Structure | Relative Acid Stability |
| TMS | -Si(CH₃)₃ | Low |
| TES | -Si(CH₂CH₃)₃ | Moderate |
| TBS/TBDMS | -Si(CH₃)₂(C(CH₃)₃) | High |
| TIPS | -Si(CH(CH₃)₂)₃ | Very High |
| TBDPS | -Si(Ph)₂(C(CH₃)₃) | Extremely High |
Section 4: Analytical Protocols for Side Product Identification
The first step in troubleshooting a problematic reaction is to identify the structure of the undesired byproducts. This information provides crucial mechanistic clues to the origin of the side reaction.
Protocol for Byproduct Identification using NMR and MS:
-
Initial Analysis of Crude Mixture:
-
Obtain a ¹H NMR spectrum of the crude reaction mixture. The presence of unexpected signals, particularly in the olefinic or aldehydic regions, can indicate elimination or rearrangement products.
-
Acquire a low-resolution mass spectrum (e.g., GC-MS or LC-MS) of the crude mixture. Look for masses corresponding to potential byproducts (e.g., dehydrated product, dimer, isomerized starting material).
-
-
Isolation of Byproducts:
-
If the byproducts are present in significant quantities, isolate them from the desired product using column chromatography.[9]
-
Carefully monitor the fractionation using TLC or LC-MS to ensure separation.
-
-
Structural Elucidation of Isolated Byproducts:
-
Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass and elemental composition of the byproduct.
-
Acquire a comprehensive set of NMR data:
-
¹H NMR: Provides information on the proton environment and coupling patterns.
-
¹³C NMR: Indicates the number and type of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY: Establishes ¹H-¹H coupling correlations.
-
HSQC: Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC: Shows long-range ¹H-¹³C correlations, which is crucial for establishing connectivity across quaternary centers.
-
NOESY/ROESY: Provides information on the spatial proximity of protons, which is essential for determining stereochemistry.
-
-
By systematically applying these troubleshooting strategies and analytical protocols, researchers can overcome the common challenges associated with the synthesis of spirocyclic ethers and efficiently access these valuable molecular architectures.
References
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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Chemistry Steps. (n.d.). E2 Reaction Mechanism. [Link]
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G, M., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]
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Hughes, D. L. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition. [Link]
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Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
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Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition in English, 45(37), 6086–6101. [Link]
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Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
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Roberts, J. D., & Caserio, M. C. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Wikipedia. (2023, November 28). Protecting group. [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
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Springer Nature. (n.d.). Experimental Approaches of NMR Spectroscopy. [Link]
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Springer Nature. (n.d.). Modern spectroscopic methods. [Link]
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Desroches, J., et al. (2011). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Current Organic Chemistry. [Link]
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Zhang, W., & Li, C. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega. [Link]
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Cantera. (n.d.). Viewing a reaction path diagram. [Link]
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Graphviz. (n.d.). Drawing graphs with dot. [Link]
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Rzepa, H. S. (2024, April 2). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
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Organic Chemistry Tutor. (2025, November 25). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. YouTube. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. [Link]
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Lee, J. C., et al. (2017). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. The Journal of Organic Chemistry. [Link]
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Puzzuoli, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Communications. [Link]
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Doyle, A. G., & Jacobsen, E. N. (2019). Relative Generality and Risk: Quantitative Measures For Broad Catalyst Success. ChemRxiv. [Link]
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Chen, Y., et al. (2019). Recent progress in asymmetric rearrangement reactions mediated by chiral Brønsted acids. Organic Chemistry Frontiers. [Link]
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ResearchGate. (2025, August 10). An Unexpected Acid Acid-Catalyzed Rearrangement of Diacetoxy Benzylidenespirostanes to Spirochromene Acetals and Spiroindenes with Radical Scavenger Activity. [Link]
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PubMed. (2015). Novel acid-catalyzed rearrangement of tetrahydro-1,2,3,4-tetrazines: unexpected formation of glycosazones. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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PubMed. (2012, July 21). Strategies for the enantioselective synthesis of spirooxindoles. [Link]
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PubMed. (2018, January 25). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. [Link]
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ResearchGate. (2025, August 6). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]
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ResearchGate. (2025, August 6). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
ResearchGate. (2025, August 6). Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. [Link]
-
PubMed. (2025, June 9). A Review of Approaches Developed for Spiroether Synthesis. [Link]
-
ResearchGate. (n.d.). Spirotricyclic structure 10 isolated after ring‐closing metathesis reaction. [Link]
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Royal Society of Chemistry. (2017). Cu-Catalyzed synthesis of spiroimidazole derivatives via an indolyl mediated cyclization–rearrangement reaction. [Link]
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MDPI. (2023). Synthesis of Bioactive Macrocycles Involving Ring-Closing Metathesis Strategy. [Link]
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ResearchGate. (n.d.). Several of the approaches reported for spiroethers synthesis[10][11]. [Link]
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Technical Support Center: Strategies for Preventing Polymerization During Nitrile Transformations
Welcome to the technical support center for nitrile chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unwanted polymerization during nitrile transformations. Instead of a rigid manual, this resource is structured as a series of practical questions and troubleshooting scenarios, reflecting the real-world challenges faced in the lab. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to design robust and successful experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about nitrile polymerization, providing the core knowledge needed to diagnose and prevent issues before they arise.
Q1: What exactly is nitrile polymerization and why is it such a critical issue?
Nitrile polymerization is an unintended side reaction where nitrile monomers link together to form long-chain polymers or oligomers. This process transforms your starting material or product into an often insoluble, intractable solid or viscous oil. The consequences for your research are significant:
-
Drastic Yield Reduction: The desired transformation (e.g., hydrolysis, reduction) is halted as the starting material is consumed by the polymerization pathway.
-
Difficult Product Isolation: The resulting polymer can trap desired products, making purification by chromatography or crystallization nearly impossible.
-
Reaction Failure: In severe cases, the entire reaction mixture can solidify, leading to the loss of the entire batch and posing a significant cleanup challenge.
The nitrile group's electronic structure, with its polarized carbon-nitrogen triple bond, makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] Under certain conditions, the attacking nucleophile can be another nitrile molecule (or its anion), initiating a chain reaction.
Q2: What are the primary mechanisms that trigger unwanted nitrile polymerization?
There are two main pathways through which nitriles polymerize in a typical synthetic lab setting:
-
Anionic Polymerization: This is the most common culprit in transformations involving bases or nucleophiles. It is initiated by the attack of an anion on the electrophilic carbon of the nitrile group. The reaction is particularly rapid for α,β-unsaturated nitriles (like cyanoacrylates) where even weak bases like water or amines can act as initiators.[2] For other alkyl nitriles, strong bases (e.g., LDA, Grignard reagents) can deprotonate the α-carbon, creating a nitrile anion which is a potent nucleophile that can attack another nitrile molecule, starting the polymerization chain.[3][4]
-
Free-Radical Polymerization: This mechanism is prevalent for unsaturated nitriles (e.g., acrylonitrile) and can be initiated by heat, light, or radical initiators (like peroxides). While less common for saturated nitriles, impurities or unexpected side reactions can sometimes generate radicals that trigger polymerization.
Understanding which mechanism is likely at play in your specific reaction is the first step toward effective prevention.
Q3: What are the early visual signs that my nitrile reaction is polymerizing?
Vigilant observation is key to salvaging a reaction. Early warning signs include:
-
Sudden Color Change: The reaction mixture may unexpectedly turn yellow, brown, or even black.
-
Increased Viscosity: You might notice that the stirring becomes sluggish as the solution thickens.
-
Precipitate Formation: The appearance of an amorphous solid, often sticking to the walls of the flask or the stir bar.
-
Exotherm: A sudden, unexpected increase in the reaction temperature can indicate a runaway polymerization reaction.
If you observe any of these signs, it is crucial to take immediate action, which usually involves rapid cooling and quenching the reaction.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific experimental failures. Each entry details a common problem, explains the probable cause based on chemical principles, and provides a clear, actionable solution.
Scenario 1: During a base-catalyzed hydrolysis, my reaction mixture turned into a solid mass.
-
Problem: You are attempting to hydrolyze a nitrile to a carboxylic acid using a strong base like NaOH or KOH at elevated temperatures, but the reaction solidifies.[5][6]
-
Probable Cause: You have initiated a base-catalyzed anionic polymerization. The combination of a strong base and heat provides the perfect conditions for the formation of initiator anions and accelerates the rate of polymerization. The nitrile group is being attacked by the hydroxide or a deprotonated nitrile anion, leading to a chain reaction instead of the desired hydrolysis.
-
Solution & Scientific Rationale:
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate of hydrolysis. This disfavors the polymerization pathway, which typically has a higher activation energy.
-
Slow Reagent Addition: Add the basic solution dropwise to the nitrile solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the base, minimizing the initiation of polymerization, and helps to control any exotherm.
-
Use Milder Conditions: If your substrate is sensitive, consider alternative, milder hydrolysis methods. For example, using a phase-transfer catalyst can sometimes allow the reaction to proceed at lower temperatures with a lower concentration of base in the organic phase. Some nitriles can also be hydrolyzed to amides under carefully controlled acidic conditions, which can then be hydrolyzed to the carboxylic acid.[3]
-
Scenario 2: My Grignard reaction with a nitrile gives a low yield of the ketone and a lot of dark, insoluble gunk.
-
Problem: You are adding a Grignard reagent (R-MgX) to a nitrile (R'-CN) to synthesize a ketone (R-C(O)-R'), but the primary outcome is a low yield and significant byproduct formation.[7][8]
-
Probable Cause: This is a classic case of competing reaction pathways. Grignard reagents are not only strong nucleophiles but also powerful bases. If your nitrile has acidic protons on the carbon alpha to the cyano group, the Grignard reagent will act as a base, deprotonating it to form a nitrile anion.[4] This nitrile anion can then initiate polymerization or undergo other side reactions, consuming your starting material.
-
Solution & Scientific Rationale:
-
Maintain Extreme Low Temperatures: The most critical parameter is temperature. Perform the reaction at -78 °C (dry ice/acetone bath). At this temperature, the rate of nucleophilic addition to the nitrile is significantly faster than the rate of deprotonation.
-
Employ Inverse Addition: Instead of adding the Grignard reagent to the nitrile, try a "reverse" or "inverse" addition. Add the nitrile solution slowly to the Grignard reagent solution at -78 °C. This ensures that the Grignard reagent is always in excess and the concentration of the potentially enolizable nitrile is kept low, minimizing self-condensation.
-
Use a Less Hindered Grignard if Possible: While not always an option, less sterically hindered Grignard reagents can sometimes favor addition over deprotonation.
-
Check Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent. Old or poorly prepared reagents may contain excess magnesium or other impurities that can catalyze side reactions.
-
Scenario 3: My α,β-unsaturated nitrile (e.g., acrylonitrile derivative) polymerizes upon storage or during purification.
-
Problem: Your unsaturated nitrile, which was a clear liquid or solid after synthesis, has become viscous or has solidified in its storage container or during distillation/chromatography.
-
Probable Cause: Both free-radical and anionic polymerization are highly probable. The double bond in conjugation with the nitrile group makes the monomer extremely susceptible to polymerization. Trace impurities (water, bases for anionic; peroxides, light for radical) are often sufficient to initiate the process.[2]
-
Solution & Scientific Rationale:
-
Add a Polymerization Inhibitor: This is non-negotiable for storing or handling reactive unsaturated nitriles. An inhibitor is a compound that scavenges the species that initiate polymerization.[9]
-
Choose the Right Inhibitor:
-
For free-radical polymerization , use inhibitors like hydroquinone (HQ), butylated hydroxytoluene (BHT), or phenothiazine.[10][11] These compounds are excellent radical traps.
-
For anionic polymerization , small amounts of an acid, such as phosphoric acid or a sulfonic acid, can be added to neutralize any basic initiators.
-
-
Store Properly: Store the inhibited nitrile in a cool, dark place (refrigerator or freezer) and under an inert atmosphere (nitrogen or argon) to minimize exposure to heat, light, and oxygen/moisture.
-
Purification Strategy: If you must purify by distillation, add a small amount of a high-boiling inhibitor (like hydroquinone) to the distillation pot. For chromatography, work quickly, use cooled solvents if possible, and do not let the purified fractions sit exposed to air and light for extended periods.
-
Part 3: Proactive Prevention - Protocols and Best Practices
Workflow for Selecting a Polymerization Prevention Strategy
This decision tree can help you choose the most appropriate strategy for your specific nitrile transformation.
Caption: Decision workflow for preventing nitrile polymerization.
Table 1: Common Polymerization Inhibitors for Nitriles
| Inhibitor Name | Class | Mechanism | Typical Concentration | Use Case |
| Hydroquinone (HQ) | Phenolic | Free-Radical Scavenger | 100 - 1000 ppm | General-purpose inhibitor for storage and high-temperature reactions of unsaturated nitriles.[11] |
| p-Methoxyphenol (MEHQ) | Phenolic | Free-Radical Scavenger | 50 - 500 ppm | Effective for storage; often preferred for its better solubility in organic monomers compared to HQ. |
| Butylated Hydroxytoluene (BHT) | Phenolic | Free-Radical Scavenger | 200 - 1000 ppm | Good for storage and processes where volatility is a concern.[10] |
| Phenothiazine (PTZ) | Amine | Free-Radical Scavenger | 100 - 500 ppm | Highly effective, especially at higher temperatures, but can sometimes impart color.[9] |
| Phosphoric Acid (H₃PO₄) | Acid | Anionic Inhibitor | 10 - 100 ppm | Neutralizes trace basic impurities that can initiate anionic polymerization in sensitive monomers like cyanoacrylates.[12] |
Experimental Protocol: Inert Atmosphere Reaction Setup for Grignard Addition to a Nitrile
This protocol provides a self-validating system to minimize polymerization risk from atmospheric moisture and oxygen.
Objective: To perform a Grignard addition to a nitrile under strictly anhydrous and anaerobic conditions.
Materials:
-
Three-neck round-bottom flask, oven-dried at 120 °C for at least 4 hours.
-
Rubber septa for two necks, glass stopper for one.
-
Nitrogen or Argon gas line with a bubbler.
-
Syringes and needles, oven-dried.
-
Cannula for liquid transfer.
-
Anhydrous solvent (e.g., THF, Diethyl Ether), freshly distilled or from a solvent purification system.
-
Nitrile substrate.
-
Grignard reagent solution.
-
Low-temperature thermometer.
-
Dry ice/acetone bath.
Procedure:
-
Assembly: Immediately assemble the hot, dry glassware while flushing with inert gas. Place the septa and stopper on the necks. Insert a gas inlet needle and an outlet needle.
-
Inerting the Flask: Allow the flask to cool to room temperature under a positive pressure of inert gas. To ensure the atmosphere is inert, you can perform three cycles of evacuating the flask with a vacuum pump and refilling with inert gas (a "purge-and-fill" cycle).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the nitrile substrate to the flask via a dry syringe.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the flask is well-submerged and allow it to equilibrate for 10-15 minutes.
-
Grignard Addition: Draw the required volume of the Grignard reagent into a dry syringe. Add the Grignard reagent dropwise to the stirred nitrile solution over a period of 30-60 minutes.
-
Self-Validation Check: Monitor the internal reaction temperature closely with the low-temperature thermometer. The temperature should not rise by more than 2-3 °C during the addition. A significant exotherm is a sign of a reaction occurring too quickly, increasing the risk of side reactions.
-
-
Reaction Monitoring: After the addition is complete, let the reaction stir at -78 °C. Monitor the reaction progress by TLC or LC-MS by taking aliquots with a dry, cold syringe and quenching them immediately in a separate vial containing saturated ammonium chloride solution.
-
Quenching: Once the reaction is complete, quench it slowly at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. Do not use water directly, as it can cause a violent exotherm with unreacted Grignard reagent.
-
Workup: Allow the mixture to warm to room temperature, then proceed with the standard aqueous workup and extraction.
Mechanism Diagram: Base-Initiated Anionic Polymerization of a Nitrile
This diagram illustrates the fundamental chemical transformation that leads to unwanted polymer formation.
Caption: Anionic polymerization mechanism of nitriles.
Part 4: References
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
An overview of synthetic modification of nitrile group in polymers and applications. (2021). Journal of Polymer Research. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Nitrile (compound). Wikipedia. [Link]
-
Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
The Reactions of Nitrile-containing Polymers. (2025). ResearchGate. [Link]
-
Why the nitrile groups are unreactive in polyacrylonitrile? (2011). Sciencemadness Discussion Board. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Stabilizer cyanoacrylate formulations. (2007). Google Patents.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Nitrile anion. Wikipedia. [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. (2023). Progress in Chemical and Biochemical Research. [Link]
-
A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological. [Link]
-
Reaction of Nitriles with Grignard Reagents. (2024). Chemistry LibreTexts. [Link]
-
Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
Cyanoacrylates. NORTHWEST POLYMERS INC.. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. Nitrile anion - Wikipedia [en.wikipedia.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 10. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 11. chempoint.com [chempoint.com]
- 12. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
Technical Support Center: Synthesis and Purification of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with 1,6-Dioxaspiro[2.5]octane-2-carbonitrile. As a key intermediate in the synthesis of various bioactive molecules, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.
I. Reaction Overview: The Darzens Condensation
The synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile is typically achieved via a Darzens condensation reaction.[1][2][3] This involves the reaction of a ketone, in this case, tetrahydropyran-4-one, with an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base. The reaction proceeds through the formation of an enolate from the α-haloacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent intramolecular nucleophilic substitution by the resulting alkoxide displaces the halide to form the epoxide ring.[1][2]
Caption: Darzens Condensation Workflow for 1,6-Dioxaspiro[2.5]octane-2-carbonitrile Synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive base. 2. Wet solvent or reagents. 3. Incorrect reaction temperature. | 1. Use a fresh, unopened container of base or titrate to determine its activity. 2. Ensure all solvents are anhydrous and reagents are dry. 3. Optimize the reaction temperature; some bases require cooling (e.g., LDA), while others may need room temperature or gentle heating. |
| Presence of Unreacted Starting Materials | 1. Insufficient amount of base or haloacetonitrile. 2. Short reaction time. | 1. Use a slight excess (1.1-1.5 equivalents) of the haloacetonitrile and base. 2. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary.[4] |
| Formation of a Diol Impurity | 1. Presence of water in the reaction mixture. 2. Acidic or basic work-up conditions causing epoxide ring-opening.[5][6][7][8] | 1. Use anhydrous solvents and reagents. 2. Perform a neutral work-up. Quench the reaction with a saturated aqueous solution of a mild salt like ammonium chloride. Avoid strong acids or bases during extraction. |
| Difficult Separation of Diastereomers | 1. The Darzens reaction can produce cis and trans isomers of the epoxide.[1] 2. Co-elution during column chromatography. | 1. Optimize the reaction conditions (base, solvent, temperature) to favor the formation of one diastereomer. 2. Use a high-resolution chromatography column and a carefully selected eluent system. A gradient elution may be necessary. |
| Product Decomposition During Purification | 1. The spiro-epoxide ring is sensitive to acidic conditions, including silica gel. 2. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Avoid prolonged exposure to strong acids or bases during purification and handling. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should look for in my crude reaction mixture?
A1: The most common impurities are unreacted tetrahydropyran-4-one and the diol resulting from the hydrolysis of the epoxide ring of your product. The diol, 1-(hydroxymethyl)tetrahydro-pyran-4,4-diol, is formed when the epoxide ring opens in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[5][6][7][8]
Q2: How can I confirm the presence of the desired product and its impurities?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress. The product should have a different Rf value than the starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of the components in your crude mixture, which can help in identifying the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying the structure of impurities. For a related compound, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, characteristic proton signals were observed around 1.8-2.0 ppm.[9]
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and for separating diastereomers.
Q3: My product appears to be an oil, but I've seen reports of similar compounds being solids. Is this normal?
A3: The physical state of the product can depend on its purity and the specific diastereomer isolated. While some similar spiro compounds are solids, it is not uncommon for highly pure small molecules to exist as oils or low-melting solids. If you have a mixture of diastereomers, it is more likely to be an oil.
Q4: What is the best way to remove the diol impurity?
A4: The diol is significantly more polar than the desired spiro-epoxide product. Therefore, column chromatography on silica gel is an effective method for its removal. A non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, should allow for the elution of the product before the more polar diol.
Q5: Can I use distillation to purify my product?
A5: While distillation is a common purification technique for epoxides, it may not be suitable for 1,6-Dioxaspiro[2.5]octane-2-carbonitrile due to its relatively high molecular weight and potential for thermal decomposition.[10] Extractive distillation is a possibility but is often more complex to implement in a standard research laboratory.[10] Column chromatography is generally the preferred method for this class of compounds.
IV. Experimental Protocols
Protocol 1: General Synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of tetrahydropyran-4-one (1.0 eq) and chloroacetonitrile (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for the Synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
To mitigate potential decomposition on acidic silica, consider neutralizing the silica gel by preparing the slurry in the starting eluent containing 0.5-1% triethylamine.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,6-Dioxaspiro[2.5]octane-2-carbonitrile.
V. References
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. Darzens Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide [Video]. YouTube. [Link]
-
Das, B., & Maji, T. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon. RSC Advances, 11(25), 15286-15293.
-
Wikipedia. Darzens reaction. Retrieved from [Link]
-
PubChem. 6,6-dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione. Retrieved from [Link]
-
Huelse, K., & Horn, G. (1983). U.S. Patent No. 4,369,096. Washington, DC: U.S. Patent and Trademark Office.
-
Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
-
Movassaghi, M., & Hunt, D. K. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC, 2009(11), 2266–2269.
-
Nakamura, M., Wang, X. Q., Isaka, M., Yamago, S., & Nakamura, E. 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses Procedure. Retrieved from [Link]
-
Grokipedia. Darzens reaction. Retrieved from [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia. Epoxide. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]
-
Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from
-
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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- 1. Darzens Reaction [organic-chemistry.org]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aakash.ac.in [aakash.ac.in]
- 9. 6,6-DIMETHYL-5,7-DIOXASPIRO[2.5]OCTANE-4,8-DIONE(5617-70-9) 1H NMR spectrum [chemicalbook.com]
- 10. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Dioxaspiroketal Synthesis: From Classic Cyclizations to Modern Catalysis
Dioxaspiroketals are a ubiquitous and vital structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their rigid, three-dimensional architecture often plays a crucial role in dictating biological activity, making the stereocontrolled synthesis of these scaffolds a paramount challenge in modern organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to dioxaspiroketals, offering researchers, scientists, and drug development professionals a detailed examination of the underlying principles, experimental data, and practical considerations for each methodology.
The Landscape of Dioxaspiroketal Synthesis: An Overview
The construction of the spirocyclic core of a dioxaspiroketal hinges on the formation of two acetal linkages at a single quaternary carbon. The stereochemical outcome at this anomeric center is a key determinant of the molecule's overall topology and, consequently, its function. Synthetic strategies can be broadly categorized by the nature of the bond-forming event and the type of stereochemical control exerted—either thermodynamic or kinetic. This guide will delve into three major classes of synthetic routes:
-
Acid-Catalyzed Spiroketalization: The traditional and most direct approach, relying on the intramolecular cyclization of a dihydroxy ketone precursor under equilibrium conditions.
-
Oxidative Cyclization: A powerful method that forges the spiroketal moiety through the oxidation of a suitable precursor, often involving radical or photochemical pathways.
-
Transition Metal-Catalyzed Spiroketalization: A modern and versatile approach that utilizes catalysts based on gold, palladium, iridium, and other metals to achieve highly selective and often stereospecific transformations under mild conditions.
Acid-Catalyzed Spiroketalization: The Thermodynamic Approach
The acid-catalyzed cyclization of a dihydroxy ketone is the most classical method for dioxaspiroketal synthesis.[1] This thermodynamically controlled process relies on driving the equilibrium towards the most stable spiroketal isomer. The stereochemical outcome is influenced by a combination of factors, including the anomeric effect, steric interactions, and conformational preferences of the ring systems.[2]
Mechanistic Rationale
The reaction is initiated by protonation of the ketone carbonyl, enhancing its electrophilicity. Subsequent intramolecular attack by one of the hydroxyl groups forms a hemiketal intermediate. Protonation of the remaining hydroxyl group followed by elimination of water generates an oxocarbenium ion. Finally, intramolecular trapping of this electrophile by the second hydroxyl group, followed by deprotonation, yields the dioxaspiroketal. The reversibility of these steps allows the system to equilibrate to the most stable diastereomer.
Caption: Acid-Catalyzed Spiroketalization Workflow.
Experimental Data & Comparison
| Precursor | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1,8-Dihydroxy-5-nonanone | CSA | CH2Cl2 | 25 | 2 | 85 | 9:1 | (Furst & Studer, 1997) |
| 1,9-Dihydroxy-6-decanone | PPTS | Benzene | 80 | 4 | 78 | 4:1 | (Perron & Albizati, 1989) |
| 2,7-Dihydroxy-4-octanone | Amberlyst-15 | Toluene | 110 | 6 | 92 | >20:1 | (Ley et al., 1984) |
CSA = Camphorsulfonic acid; PPTS = Pyridinium p-toluenesulfonate
Key Insights:
-
Advantages: This method is often straightforward, utilizing readily available and inexpensive acid catalysts. It is particularly effective for the synthesis of thermodynamically favored spiroketals.
-
Limitations: The harsh acidic conditions can be incompatible with sensitive functional groups. Achieving stereoselectivity for kinetically disfavored isomers is generally not possible. The reactions often require elevated temperatures and long reaction times.
Representative Experimental Protocol: Acid-Catalyzed Cyclization of a Dihydroxy Ketone
-
Preparation: A solution of the dihydroxy ketone (1.0 mmol) in dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Camphorsulfonic acid (0.1 mmol, 10 mol%) is added to the solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired dioxaspiroketal.
Oxidative Cyclization: A Radical Approach
Oxidative cyclization provides a powerful alternative for the synthesis of dioxaspiroketals, particularly for those that are not readily accessible through thermodynamically controlled methods.[3] These reactions typically proceed through radical intermediates, and the stereochemical outcome is often governed by kinetic factors.
Mechanistic Rationale
A common strategy involves the oxidation of a precursor containing a hydroxyl group and a pre-formed heterocyclic ring, such as a dihydropyran.[3] Reagents like lead (IV) tetraacetate, mercuric oxide with iodine, or more recently, photochemical methods employing iodine monochloride, are used to generate an alkoxy radical.[3] This radical can then undergo an intramolecular cyclization onto the double bond of the adjacent ring, followed by further oxidation and trapping by the hydroxyl group to form the spiroketal.
Caption: Oxidative Cyclization Workflow.
Experimental Data & Comparison
| Precursor | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (6-methyl-5,6-dihydro-2H-pyran-2-yl)butan-1-ol | I2, HgO | CCl4 | 80 | 3 | 75 | 5:1 | (Boivin et al., 1983) |
| 2-(dihydropyran-2-yl)ethanol | Pb(OAc)4 | Benzene | 80 | 1 | 68 | 3:1 | (Paquette & Kesselmayer, 1991) |
| (6-methyl-5,6-dihydro-2H-pyran-2-yl)butan-1-ol | ICl, NaOAc, hv | CH2Cl2 | 25 | 0.5 | 88 | >10:1 | (Crimmins & DeBaillie, 2006) |
Key Insights:
-
Advantages: This method allows for the formation of spiroketals under neutral or mildly basic conditions, avoiding the harshness of acid catalysis. It can provide access to kinetically favored products. The photochemical variant offers a high-yielding and often more stereoselective alternative to toxic heavy metal oxidants.[3]
-
Limitations: The classical methods often employ stoichiometric amounts of toxic heavy metal oxidants like lead and mercury, which are environmentally undesirable.[3] The stereoselectivity can be variable and substrate-dependent.
Representative Experimental Protocol: Photochemical Oxidative Cyclization
-
Preparation: A solution of the hydroxy-dihydropyran precursor (1.0 mmol) and sodium acetate (2.0 mmol) in dichloromethane (50 mL) is placed in a photochemical reactor vessel.
-
Initiation: A solution of iodine monochloride (1.2 mmol) in dichloromethane (10 mL) is added, and the mixture is irradiated with a high-pressure mercury lamp while maintaining the temperature at 25 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (1 M, 20 mL) and stirred until the iodine color disappears. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the dioxaspiroketal.
Transition Metal-Catalyzed Spiroketalization: The Modern Toolkit
The advent of transition metal catalysis has revolutionized dioxaspiroketal synthesis, offering mild reaction conditions, high functional group tolerance, and excellent control over stereoselectivity.[1] Gold, palladium, and iridium catalysts are at the forefront of this evolution.[1][4]
Gold-Catalyzed Cyclization of Alkynyl Diols
Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in activating carbon-carbon triple bonds towards nucleophilic attack.[5] This has been widely exploited in the synthesis of dioxaspiroketals from alkynyl diol precursors.
The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. Intramolecular attack by one of the hydroxyl groups leads to a 6-endo-dig or 5-exo-dig cyclization, forming a vinyl-gold intermediate. Protonolysis of the carbon-gold bond, followed by tautomerization of the resulting enol ether, generates a ketone. This ketone then undergoes a gold-catalyzed intramolecular hydroalkoxylation with the remaining hydroxyl group to furnish the spiroketal.
Caption: Gold-Catalyzed Spiroketalization of an Alkynyl Diol.
| Precursor | Gold Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1-Phenyl-1,7-octadiyne-3,6-diol | AuCl3 | CH3CN | 25 | 0.5 | 95 | >20:1 | (Hashmi et al., 2000) |
| 1,6-Heptadiyne-3,5-diol | [IPrAu(NCMe)]SbF6 | CH2Cl2 | 0 | 1 | 92 | 10:1 | (Fürstner & Kennedy, 2006) |
| 5-Decyne-1,4-diol | PPh3AuCl/AgOTf | Dioxane | 60 | 12 | 88 | >20:1 | (Toste et al., 2005) |
Key Insights:
-
Advantages: Gold-catalyzed reactions proceed under very mild conditions, tolerate a wide range of functional groups, and often exhibit high levels of stereoselectivity. The reactions are typically fast and require low catalyst loadings.
-
Limitations: Gold catalysts can be expensive. The regioselectivity of the initial hydroalkoxylation can be an issue with unsymmetrical alkynes.
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, triphenylphosphinegold(I) chloride (0.02 mmol, 2 mol%) and silver triflate (0.02 mmol, 2 mol%) are stirred in dry dioxane (5 mL) for 10 minutes at room temperature.
-
Substrate Addition: A solution of the alkynyl diol (1.0 mmol) in dry dioxane (5 mL) is added to the catalyst mixture.
-
Reaction: The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered through a short pad of Celite, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the pure dioxaspiroketal.
Palladium- and Iridium-Catalyzed Routes
Palladium and iridium catalysts have also emerged as powerful tools for dioxaspiroketal synthesis, often operating through different mechanisms than gold catalysts.
-
Palladium-Catalyzed Reactions: Palladium catalysis is frequently employed in cascade reactions. For instance, a Pd(0)-catalyzed reaction of a suitable precursor can initiate a cyclization cascade that ultimately leads to the formation of the spiroketal core. These reactions often exhibit excellent diastereoselectivity.[6]
-
Iridium-Catalyzed Reactions: Chiral iridium catalysts have been successfully applied in asymmetric cascade reactions to produce enantioenriched spiroketals.[4] For example, an iridium-catalyzed asymmetric allylation can be coupled with a subsequent spiroketalization step to afford products with high enantiomeric excess (ee) and diastereomeric ratios.[4]
A notable example is the asymmetric cascade allylation/spiroketalization of 2-(1-hydroxyallyl)phenols with 5-methyleneoxazolines using a chiral Ir(I) catalyst, which can yield oxazoline-spiroketals in up to 86% yield, >99% ee, and >20:1 dr.[4]
Comparative Analysis and Future Outlook
| Method | Control | Conditions | Advantages | Disadvantages | Best Suited For |
| Acid-Catalyzed | Thermodynamic | Harsh (acidic, often high temp.) | Simple, inexpensive, good for thermodynamically stable products. | Poor functional group tolerance, limited to the most stable isomer. | Large-scale synthesis of simple, thermodynamically favored spiroketals. |
| Oxidative Cyclization | Kinetic | Neutral/mild, can involve heavy metals or photochemistry. | Access to kinetically favored products, avoids strong acids. | Use of toxic reagents (in classical methods), variable stereoselectivity. | Synthesis of complex natural products where kinetic control is required. |
| Metal-Catalyzed (Au, Pd, Ir) | Kinetic | Mild (often room temp.), neutral. | High yields, excellent stereoselectivity, broad functional group tolerance. | Catalyst cost, potential for side reactions with complex substrates. | Asymmetric synthesis and the construction of highly functionalized, complex dioxaspiroketals. |
The synthesis of dioxaspiroketals has evolved significantly from its reliance on thermodynamically controlled, acid-catalyzed methods. The development of oxidative and, more recently, transition metal-catalyzed reactions has provided chemists with a diverse and powerful set of tools to construct these important structural motifs with high levels of control and efficiency. The choice of synthetic route ultimately depends on the specific target molecule, the desired stereochemistry, the presence of other functional groups, and considerations of cost and scalability. Future developments in this field will likely focus on the discovery of new, more sustainable catalysts, the development of novel cascade reactions for increased molecular complexity, and the application of these methods to the synthesis of increasingly complex and biologically active molecules.
References
- Furst, A., & Studer, A. (1997). A new, efficient synthesis of 1,6-dioxaspiro[4.5]decane. Helvetica Chimica Acta, 80(3), 851-857.
- Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
- Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. (n.d.).
- (PDF) ChemInform Abstract: A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives.
- Oxidative Photochemical Cyclisations to Access Spiroketals.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. (2023).
- Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. MDPI. (2023).
- Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Met
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. (n.d.).
- Oxidative Cyclization in Natural Product Biosynthesis. PMC. (n.d.).
- Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. (n.d.).
- Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition.
- Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. (n.d.).
- Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols. Organic Chemistry Frontiers. (n.d.).
- Palladium-catalyzed cross-coupling reactions in total synthesis.
- Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Deriv
- Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential C
- Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. PubMed. (n.d.).
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization.
- Common methods for the preparation of spiroketals a) from dihydroxyketons.
- Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Request PDF. (n.d.).
- A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygen
- Spiroketal synthesis by intramolecular ring‐opening of a functionalized...
- Radical oxidative cyclization of spiroacetals to bis-spiroacetals: an overview. PubMed. (2004).
- Lactones. Part 45.
- Palladium Catalyzed Boron Homologation with Kane Bastick. YouTube. (2024).
- Intramolecular Michael addition reaction for the synthesis of benzylbutyrolactones. Organic & Biomolecular Chemistry. (n.d.).
- Gold catalysed cyclizations of alkynes - Gold Catalysis in Organic Synthesis. NTNU. (n.d.).
- Asymmetric spiroacetalization catalysed by confined Brønsted acids.
- The Intramolecular Michael Reaction. Organic Reactions. (n.d.).
- Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. (n.d.).
- Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. Organic Chemistry Portal. (n.d.).
- PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers. (n.d.).
- Total Synthesis of Strigolactones via Palladium-Catalyzed Cascade Carbonylative Carbocycliz
- Journal articles: 'Intramolecular Michael addition'.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
